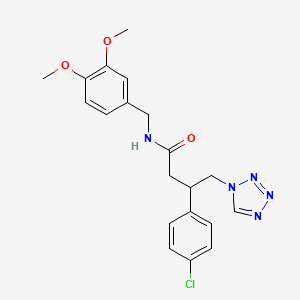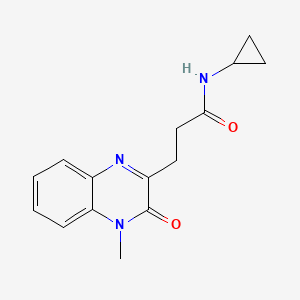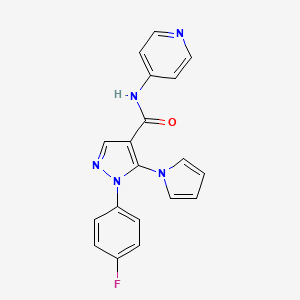
3-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives
准备方法
合成路线和反应条件
3-(4-氯苯基)-N-(3,4-二甲氧基苄基)-4-(1H-四唑-1-基)丁酰胺的合成通常涉及多个步骤:
四唑环的形成: 四唑环可以通过在酸性条件下使适当的腈与叠氮化钠反应来合成。
偶联反应: 然后使用合适的偶联剂(如EDCI(1-乙基-3-(3-二甲氨基丙基)碳二亚胺)或DCC(二环己基碳二亚胺))将四唑中间体与4-氯苯基和3,4-二甲氧基苄基偶联。
最后的酰胺化: 最后一步涉及酰胺化反应,形成丁酰胺结构。
工业生产方法
工业生产方法可能涉及对上述合成路线进行优化,以提高产率和纯度。这可能包括使用自动化反应器,对反应条件进行高通量筛选以及使用结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在甲氧基上,导致形成醌。
还原: 还原反应可能发生在四唑环上,可能导致形成胺。
取代: 氯苯基可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 可以使用诸如氢化铝锂(LiAlH4)或在催化剂存在下使用氢气(H2)等还原剂。
取代: 在碱性条件下,可以使用胺、硫醇或醇盐等亲核试剂。
主要产物
氧化: 形成醌或其他氧化衍生物。
还原: 形成胺或还原的四唑衍生物。
取代: 形成取代的氯苯基衍生物。
科学研究应用
化学
催化: 该化合物可用作催化反应中的配体。
材料科学:
生物学
酶抑制: 研究了其抑制特定酶的潜力。
受体结合: 研究了其与各种生物受体的结合亲和力。
医学
药物开发: 探索作为开发新药物的先导化合物。
治疗应用: 潜在用于治疗癌症、炎症和感染等疾病。
工业
农业: 可能用作杀虫剂或除草剂。
化工制造: 用作合成其他复杂分子的中间体。
作用机制
3-(4-氯苯基)-N-(3,4-二甲氧基苄基)-4-(1H-四唑-1-基)丁酰胺的作用机制涉及其与特定分子靶标的相互作用。这些可能包括:
酶抑制: 该化合物可能通过与活性位点结合来抑制酶,从而阻断其活性。
受体调节: 它可能在各种生物受体上充当激动剂或拮抗剂,调节它们的信号通路。
相似化合物的比较
类似化合物
3-(4-氯苯基)-N-(3,4-二甲氧基苄基)-4-(1H-四唑-1-基)丁酰胺: 与其他四唑衍生物(例如)具有结构相似性:
独特性
结构特征: 在同一个分子中同时存在4-氯苯基和3,4-二甲氧基苄基基团是独一无二的,可能有助于其独特的生物活性。
生物活性: 这些结构特征的组合可能导致与分子靶标的独特相互作用,从而导致特定的治疗效果。
属性
分子式 |
C20H22ClN5O3 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C20H22ClN5O3/c1-28-18-8-3-14(9-19(18)29-2)11-22-20(27)10-16(12-26-13-23-24-25-26)15-4-6-17(21)7-5-15/h3-9,13,16H,10-12H2,1-2H3,(H,22,27) |
InChI 键 |
ZMKKWBQEFRNNDC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12168741.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12168747.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12168750.png)
![methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B12168756.png)

![N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12168765.png)

![N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide](/img/structure/B12168781.png)
![6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one](/img/structure/B12168793.png)

![4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12168803.png)
![2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12168814.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12168816.png)
